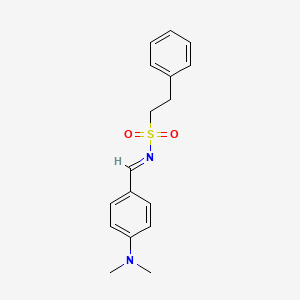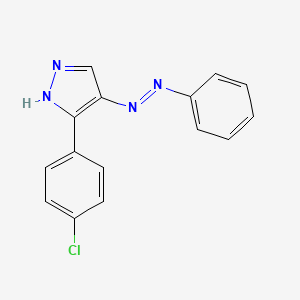
3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone” consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has shown that derivatives of 3-(4-chlorophenyl)-4H-pyrazol-4-one have been synthesized through various chemical reactions, often aiming at exploring their potential biological activities. For instance, novel compounds containing the pyrazole nucleus and modifications thereof have been synthesized to investigate their potential as antimicrobial agents. These compounds have been characterized using techniques such as FTIR, NMR, and mass spectral data to confirm their structures (Prathap et al., 2014).
Antimicrobial and Antitubercular Activities
The antimicrobial properties of derivatives of 3-(4-chlorophenyl)-4H-pyrazol-4-one have been extensively studied. For example, some derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, as well as antibacterial and antifungal properties against various pathogens. These findings suggest the potential of these compounds in developing new antimicrobial agents (Prathap et al., 2014); (B'Bhatt & Sharma, 2017).
Antioxidant Activity
While some derivatives have been evaluated for their antioxidant activity, the results have often shown poor antioxidant properties. This suggests that while these compounds may be promising for antimicrobial uses, their efficacy as antioxidants is limited (Prathap et al., 2014).
Molecular Docking and Quantum Chemical Studies
Some studies have focused on the molecular structure, spectroscopic analysis, and computational studies to understand the interaction mechanisms of these compounds with biological targets. Molecular docking studies, for example, have been used to explore how these compounds bind to enzymes or proteins, providing insights into their potential mechanism of action against various diseases (Sivakumar et al., 2021).
Orientations Futures
While specific future directions for “3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone” are not available, there is ongoing research into the pharmacological activities of pyrazoline derivatives. These compounds have shown promise in a variety of applications, including as potential antimicrobial and antiproliferative agents .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-12-8-6-11(7-9-12)15-14(10-17-20-15)19-18-13-4-2-1-3-5-13/h1-10H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYKZYKEKLVSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

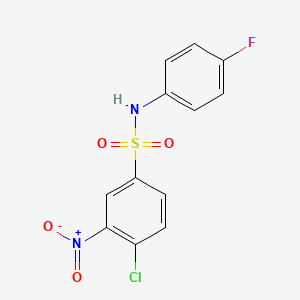
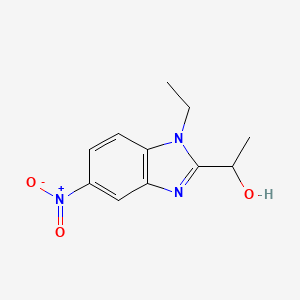
![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)
![5-Methyl-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2628201.png)
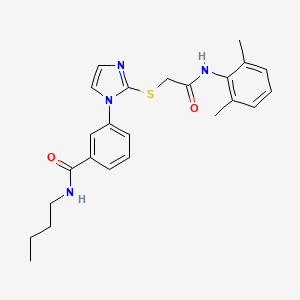
![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)
![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)
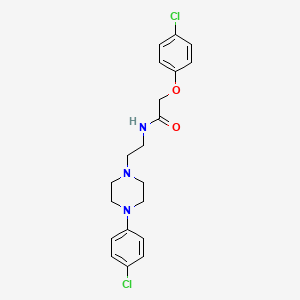

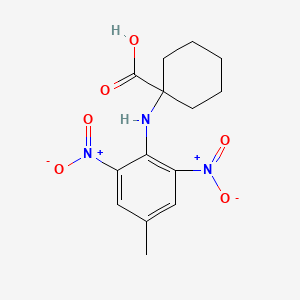
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)
